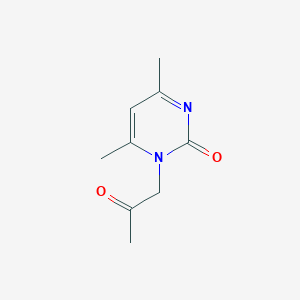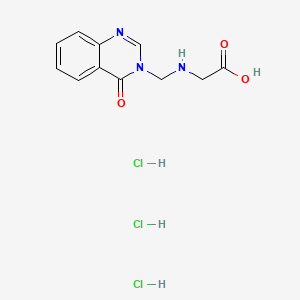
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride is a compound of significant interest in the fields of chemistry and biology. This compound features a quinazolinone moiety, which is known for its diverse biological activities. The trihydrochloride form enhances its solubility, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride typically involves the reaction of glycine with a quinazolinone derivative. The process often includes steps such as:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Alkylation: The quinazolinone core is then alkylated with a glycine derivative under basic conditions to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its trihydrochloride form using hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit enzymes such as tyrosine kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways . This inhibition can lead to anti-inflammatory and analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-methyl-4-oxo-3,4-dihydropteridin-2-yl)glycine: This compound also features a glycine moiety attached to a heterocyclic ring and exhibits similar hydrogen-bonding properties .
Uniqueness
Glycine, N-((4-oxo-3(4H)-quinazolinyl)methyl)-, trihydrochloride is unique due to its specific quinazolinone structure, which imparts distinct biological activities and chemical reactivity. Its trihydrochloride form enhances its solubility, making it more versatile for various applications.
Eigenschaften
CAS-Nummer |
75159-45-4 |
|---|---|
Molekularformel |
C11H14Cl3N3O3 |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
2-[(4-oxoquinazolin-3-yl)methylamino]acetic acid;trihydrochloride |
InChI |
InChI=1S/C11H11N3O3.3ClH/c15-10(16)5-12-6-14-7-13-9-4-2-1-3-8(9)11(14)17;;;/h1-4,7,12H,5-6H2,(H,15,16);3*1H |
InChI-Schlüssel |
FVYBNPUORCFLJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CNCC(=O)O.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



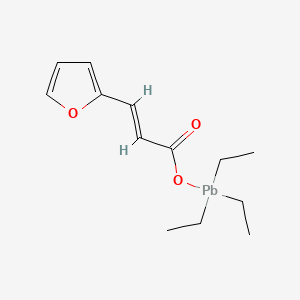
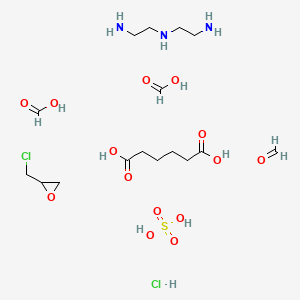
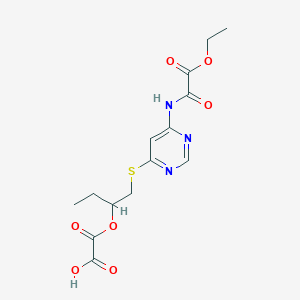
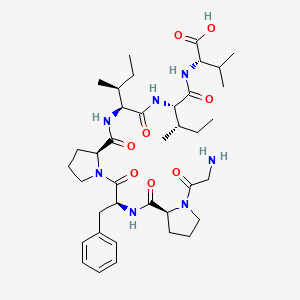
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
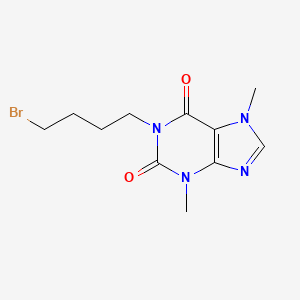

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
